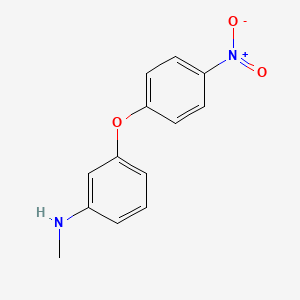
N-Methyl-3-(4-nitrophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(4-nitrophenoxy)aniline is an organic compound that features a methyl group attached to the nitrogen atom of an aniline structure, with a nitrophenoxy group attached to the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(4-nitrophenoxy)aniline typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 3-chloroaniline in the presence of a base such as potassium carbonate to form 3-(4-nitrophenoxy)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(4-nitrophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-Methyl-3-(4-nitrophenoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of N-Methyl-3-(4-nitrophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
3-(4-Nitrophenoxy)aniline: An aniline derivative with a nitrophenoxy group attached to the third position of the benzene ring.
4-Nitroaniline: An aniline derivative with a nitro group attached to the fourth position of the benzene ring
Uniqueness
N-Methyl-3-(4-nitrophenoxy)aniline is unique due to the presence of both a methyl group and a nitrophenoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62988-17-4 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-methyl-3-(4-nitrophenoxy)aniline |
InChI |
InChI=1S/C13H12N2O3/c1-14-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)15(16)17/h2-9,14H,1H3 |
InChI Key |
NTZAGQUESSBVMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14520818.png)
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-hexylthiourea](/img/structure/B14520821.png)
![Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]-](/img/structure/B14520829.png)
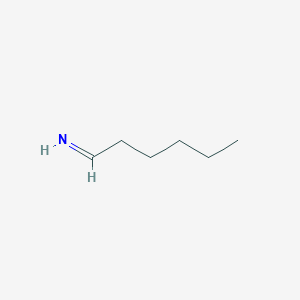
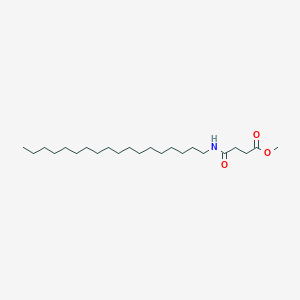


![Diethyl [(1-phenylcyclopentyl)methyl]propanedioate](/img/structure/B14520862.png)


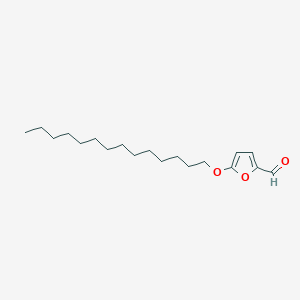
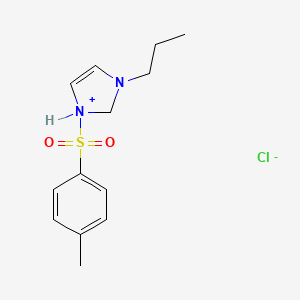

![5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14520891.png)
